3,5-Bis(chloromethyl)octamethyltetrasiloxane
CAS No.: 17988-79-3
Cat. No.: VC21051636
Molecular Formula: C10H28Cl2O3Si4
Molecular Weight: 379.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17988-79-3 |
|---|---|
| Molecular Formula | C10H28Cl2O3Si4 |
| Molecular Weight | 379.57 g/mol |
| IUPAC Name | chloromethyl-(chloromethyl-methyl-trimethylsilyloxysilyl)oxy-methyl-trimethylsilyloxysilane |
| Standard InChI | InChI=1S/C10H28Cl2O3Si4/c1-16(2,3)13-18(7,9-11)15-19(8,10-12)14-17(4,5)6/h9-10H2,1-8H3 |
| Standard InChI Key | BDWODYLFPWOQIW-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)O[Si](C)(CCl)O[Si](C)(CCl)O[Si](C)(C)C |
| Canonical SMILES | C[Si](C)(C)O[Si](C)(CCl)O[Si](C)(CCl)O[Si](C)(C)C |
Introduction
Chemical Identity and Structure
3,5-Bis(chloromethyl)octamethyltetrasiloxane (CAS No. 17988-79-3) is a siloxane compound with a molecular formula of C10H28Cl2O3Si4 and a molecular weight of 379.57 g/mol. The compound's IUPAC name is chloromethyl-(chloromethyl-methyl-trimethylsilyloxysilyl)oxy-methyl-trimethylsilyloxysilane. Structurally, it features a tetrasiloxane backbone consisting of alternating silicon and oxygen atoms, with chloromethyl groups specifically attached at the 3rd and 5th positions. This structural arrangement is fundamental to the compound's chemical behavior and applications.
The presence of eight methyl groups distributed across the siloxane backbone contributes to the "octamethyl" component of its nomenclature. These methyl substituents, combined with the siloxane framework, provide the compound with characteristic hydrophobic properties and thermal stability, while the chloromethyl groups serve as reactive sites for further chemical modifications . The compound exists as a liquid at room temperature, facilitating its handling and application in various chemical processes .
Physical and Chemical Properties
The key properties of 3,5-Bis(chloromethyl)octamethyltetrasiloxane are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 17988-79-3 |
| Molecular Formula | C10H28Cl2O3Si4 |
| Molecular Weight | 379.57 g/mol |
| Physical State | Liquid |
| Structure | Tetrasiloxane with chloromethyl groups at positions 3 and 5 |
| Chemical Reactivity | Nucleophilic substitution at chloromethyl groups |
The compound's reactivity is primarily governed by the chloromethyl groups, which readily undergo nucleophilic substitution reactions. In these reactions, nucleophiles approach the chloromethyl groups and displace the chlorine atoms, forming new bonds with the carbon atoms. This reactivity pattern makes the compound valuable as a chemical intermediate in various synthetic pathways.
Synthesis Methods
The synthesis of 3,5-Bis(chloromethyl)octamethyltetrasiloxane can be achieved through several methods, each offering specific advantages depending on the desired scale and purity of the final product.
Hydrosilylation Approach
Applications and Uses
The unique structural features and reactivity profile of 3,5-Bis(chloromethyl)octamethyltetrasiloxane make it valuable for various applications across multiple industries.
Chemical Intermediates
The primary application of this compound is as a chemical intermediate in synthetic chemistry . The reactive chloromethyl groups serve as attachment points for various functional groups, enabling the synthesis of more complex siloxane derivatives with tailored properties. These derivatives can be further incorporated into polymers, coatings, and specialty materials.
Silicone-Based Materials
3,5-Bis(chloromethyl)octamethyltetrasiloxane contributes to the development of specialized silicone-based materials. The hydrophobic nature and thermal stability inherent to the siloxane backbone, combined with the reactivity of the chloromethyl groups, allow for the creation of materials with enhanced water resistance and thermal durability . These properties are particularly valuable in applications requiring materials that can withstand challenging environmental conditions.
Surface Modification
The compound can be utilized for surface modification applications, where its ability to form covalent bonds with substrate materials through its reactive chloromethyl groups is advantageous. When applied to surfaces, it can impart hydrophobic characteristics and potentially enhance the durability and performance of the treated materials . This application is particularly relevant in industries where water-repellent surfaces are desirable.
Polymer Science
In polymer science, 3,5-Bis(chloromethyl)octamethyltetrasiloxane serves as a valuable building block for introducing siloxane segments into polymer structures. The incorporation of siloxane units can enhance various polymer properties, including flexibility, thermal stability, and hydrophobicity. This makes the compound relevant in the development of specialty polymers for demanding applications.
The following table summarizes the key applications of 3,5-Bis(chloromethyl)octamethyltetrasiloxane:
| Application Area | Description | Key Benefits |
|---|---|---|
| Chemical Synthesis | Intermediate in the preparation of complex siloxanes | Enables diverse chemical transformations |
| Silicone Materials | Component in specialized silicone formulations | Enhances water resistance and thermal stability |
| Surface Treatment | Agent for modifying surface properties | Creates hydrophobic and durable surfaces |
| Polymer Chemistry | Building block for siloxane-containing polymers | Improves polymer flexibility and thermal properties |
Research Findings and Developments
Research involving 3,5-Bis(chloromethyl)octamethyltetrasiloxane has primarily focused on its reaction mechanisms, structural characteristics, and potential applications in materials science.
Reaction Mechanisms
Studies have elucidated the primary mechanism of action for this compound, confirming that it predominantly reacts through nucleophilic substitution pathways. When a nucleophile approaches a chloromethyl group, it displaces the chlorine atom, forming a new bond with the carbon atom. This mechanistic understanding is crucial for designing synthetic routes that utilize this compound effectively.
Structural Analyses
Structural investigations have confirmed the tetrasiloxane backbone configuration with chloromethyl substituents specifically at the 3rd and 5th positions. These structural insights provide the foundation for understanding the compound's reactivity patterns and designing synthetic strategies that leverage its unique structural features.
Material Science Applications
Research in materials science has explored the incorporation of 3,5-Bis(chloromethyl)octamethyltetrasiloxane derivatives into various material systems. The compound's ability to introduce siloxane functionalities while providing reactive sites for further modifications makes it valuable in the development of materials with enhanced performance characteristics, such as improved hydrophobicity, thermal stability, and chemical resistance .
Comparative Analysis with Related Compounds
Understanding the relationship between 3,5-Bis(chloromethyl)octamethyltetrasiloxane and structurally similar compounds provides valuable context for its unique properties and applications.
Comparison with Octamethyltetrasiloxane
A closely related compound is 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane (CAS No. 1000-05-1), which shares the same tetrasiloxane backbone but lacks the chloromethyl substituents, having methyl groups at all positions instead . This structural difference significantly impacts the reactivity and applications of these compounds.
The following table compares key characteristics of 3,5-Bis(chloromethyl)octamethyltetrasiloxane with 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane:
| Property | 3,5-Bis(chloromethyl)octamethyltetrasiloxane | 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane |
|---|---|---|
| CAS Number | 17988-79-3 | 1000-05-1 |
| Molecular Formula | C10H28Cl2O3Si4 | C8H26O3Si4 |
| Molecular Weight | 379.57 g/mol | 282.63 g/mol |
| Structure | Chloromethyl groups at positions 3 and 5 | Methyl groups at all positions |
| Reactivity | Highly reactive due to chloromethyl groups | Relatively inert |
| Primary Applications | Chemical intermediate for synthesis | Applications requiring inert siloxane properties |
While 3,5-Bis(chloromethyl)octamethyltetrasiloxane is valued for its reactive chloromethyl groups that enable further chemical modifications, 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane is primarily utilized for its physical properties rather than chemical reactivity . This distinction highlights the importance of substituent effects in determining the applications of siloxane compounds.
Comparison with Chloroalkyl Disiloxanes
Comparisons can also be drawn with simpler chloroalkyl-substituted disiloxanes. These compounds share the reactive chloroalkyl functionality but differ in the length and complexity of the siloxane backbone . The longer tetrasiloxane backbone of 3,5-Bis(chloromethyl)octamethyltetrasiloxane provides different spatial arrangements of reactive groups and potentially different physical properties compared to disiloxanes, influencing their respective applications.
Future Perspectives and Research Directions
The continued exploration of 3,5-Bis(chloromethyl)octamethyltetrasiloxane and its derivatives presents several promising research directions for the future.
Advanced Materials Development
Future research may focus on developing advanced materials incorporating 3,5-Bis(chloromethyl)octamethyltetrasiloxane-derived components. The compound's unique combination of a stable siloxane backbone and reactive chloromethyl groups makes it particularly interesting for creating materials with programmable properties through selective chemical modifications.
Synthetic Methodology Improvements
Efforts to improve the synthetic methodologies for preparing 3,5-Bis(chloromethyl)octamethyltetrasiloxane may lead to more efficient and environmentally friendly production processes. This includes exploring catalytic systems that enable more selective functionalization of the siloxane backbone and developing greener approaches to chloromethylation reactions.
Application Expansion
The expansion of applications for 3,5-Bis(chloromethyl)octamethyltetrasiloxane and its derivatives represents another important research direction. Potential areas for exploration include biomedical applications, advanced coatings, and electronic materials, where the compound's unique properties could offer solutions to existing challenges.
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